molecular formula C13H18O3 B7874563 Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate CAS No. 15560-72-2

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate

Cat. No.: B7874563
CAS No.: 15560-72-2
M. Wt: 222.28 g/mol
InChI Key: PYCHEQIEXWKGIQ-UHFFFAOYSA-N
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Description

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate is an ester derivative featuring a phenyl ring substituted at the 4-position with an isopropyloxy group (–O–C(CH₃)₂) and an ethyl acetate moiety (–OAc).

Properties

IUPAC Name

ethyl 2-(4-propan-2-yloxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-15-13(14)9-11-5-7-12(8-6-11)16-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHEQIEXWKGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591297
Record name Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15560-72-2
Record name Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate typically involves the esterification of 4-[(propan-2-yl)oxy]phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate exhibits promising pharmacological properties. Research indicates that derivatives of this compound may function as agonists for specific receptors, including GPR88, which is implicated in neurological functions. The structure-activity relationship (SAR) studies have shown that modifications to the ethyl acetate moiety can enhance binding affinity and selectivity towards these targets .

Case Study: Synthesis of Analogues
A study focused on the synthesis of various analogues of this compound demonstrated its utility in developing new therapeutic agents. The analogues were tested for their biological activity against cancer cell lines, revealing that some variants exhibited significant cytotoxic effects, suggesting potential as anticancer agents .

Fragrance Industry

Use as a Fragrance Component
this compound is utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes and personal care products to impart a floral or fruity scent. The compound's stability and compatibility with other fragrance ingredients make it a valuable addition to various formulations .

Data Table: Fragrance Composition Analysis

ComponentConcentration (%)Aroma Profile
This compound5Floral, Fruity
Linalool3Floral
Vanillin2Sweet
Ethanol90Solvent

Organic Synthesis

Intermediate in Chemical Reactions
The compound serves as an intermediate in several organic synthesis pathways. Its ability to undergo various reactions, such as esterification and nucleophilic substitution, allows it to be transformed into more complex molecules .

Case Study: Synthesis of Bioactive Compounds
In a recent study, this compound was employed as a starting material for synthesizing bioactive compounds through a multi-step synthetic route. The resulting compounds demonstrated anti-inflammatory properties, indicating the compound's versatility as a precursor in drug development .

Mechanism of Action

The mechanism of action of Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares ethyl {4-[(propan-2-yl)oxy]phenyl}acetate with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituent on Phenyl Ring Key Functional Groups Notable Properties/Activities References
This compound C₁₃H₁₈O₃ 4-isopropyloxy Ester Lipophilic, moderate polarity N/A
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 4-chlorophenoxy Acetoacetate ester, Cl Higher electronegativity; pesticidal potential
Ethyl 4-((3-((4-acetylphenyl)amino)...)oxy)benzoate C₂₂H₂₁F₄NO₄ 4-acetylphenylamino, tetrafluoro Benzoate ester, fluorine substituents Enhanced hydrolytic instability; yellow oil (Rf = 0.24)
Eugenyl phenylacetate C₁₈H₁₈O₃ 2-methoxy-4-allylphenoxy Phenylacetate ester Antimicrobial, fragrance applications
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 4-cyanophenyl Cyano group, ester High polarity; reactive intermediate
Phenethyl 2-phenylacetate (Compound 4, ) C₁₆H₁₆O₂ Phenyl (no substituent) Simple phenylacetate ester Antimicrobial activity
Key Observations:
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, CN) increase ester reactivity toward hydrolysis, whereas electron-donating groups (e.g., isopropyloxy) enhance stability .

Physicochemical Properties

Property This compound Ethyl 2-(4-Chlorophenoxy)Acetoacetate Eugenyl Phenylacetate
Molecular Weight (g/mol) 222.28 256.68 282.33
Predicted LogP ~3.1 (moderate lipophilicity) ~3.5 (higher due to Cl) ~3.8 (allyl/methoxy)
Physical State Likely liquid or low-melting solid Liquid (CAS data) Oily liquid

Biological Activity

Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate, also known as ethyl hydroxy[4-(propan-2-yl)phenyl]acetate, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-hydroxyphenol with isopropanol and ethyl acetate in the presence of a catalyst. The process can be depicted as follows:

4 Hydroxyphenol+Isopropanol+Ethyl AcetateEthyl 4 propan 2 yl oxy phenylacetate\text{4 Hydroxyphenol}+\text{Isopropanol}+\text{Ethyl Acetate}\rightarrow \text{Ethyl }4-\text{ propan 2 yl oxy phenyl}\text{acetate}

This reaction is facilitated under reflux conditions, which enhances the yield and purity of the final product.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that compounds with similar structures exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives of phenolic compounds have been shown to possess antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity essential for bacterial growth .

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Preliminary results suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)25Apoptosis induction
Caco-2 (Colon Cancer)30Cell cycle arrest

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the propan-2-yl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Furthermore, variations in substituents on the aromatic ring can significantly alter its biological efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various phenolic compounds, this compound was evaluated alongside established antibiotics. The results indicated that while it exhibited moderate antibacterial activity, it was less effective than conventional antibiotics like ceftriaxone but showed promise as a complementary treatment option .

Case Study 2: Anticancer Screening

A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with various concentrations of this compound. The study found that at higher concentrations (above 20 µM), significant reductions in cell viability were observed, suggesting potential for further development as an anticancer agent .

5. Conclusion

This compound presents a promising avenue for further research due to its antimicrobial and anticancer activities. The structure–activity relationship studies highlight the importance of specific substituents in enhancing its biological efficacy. Future research should focus on optimizing its synthesis and evaluating its effectiveness in vivo to fully understand its therapeutic potential.

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